molecular formula C10H9FeI B598873 1-Iodoferrocene CAS No. 1273-76-3

1-Iodoferrocene

Cat. No.: B598873
CAS No.: 1273-76-3
M. Wt: 311.93 g/mol
InChI Key: JMMPIVZDWBCEFB-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 1-Iodoferrocene involves the reaction of the tetra tin substituted ferrocene 1,1´,2,2´-tetrakis-(tri-n-butylstannyl)ferrocene with iodine .

Future Directions

1-Iodoferrocene is a versatile synthon that has been incorporated in a variety of materials and devices including in molecular tunnel junctions, organic electronic devices, thermotropic liquid crystals, electrochromic materials, and sensors of biomolecules . Its iodo functionality is suitable for transition metal catalyzed cross-coupling reactions, and it undergoes halogen lithium exchange reactions . Due to its bifunctionality, it is also suitable for the preparation of oligomers or polymers .

Chemical Reactions Analysis

1-Iodoferrocene undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can produce substituted ferrocenes, such as (arylamino)ferrocenes .

Comparison with Similar Compounds

1-Iodoferrocene can be compared with other halogenated ferrocenes, such as:

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various chemical syntheses and applications.

Properties

CAS No.

1273-76-3

Molecular Formula

C10H9FeI

Molecular Weight

311.93 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-iodocyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C5H4I.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q2*-1;+2

InChI Key

JMMPIVZDWBCEFB-UHFFFAOYSA-N

SMILES

C1=CC=CC=C1.C1=CC=C(C=C1)I.[Fe]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1I.[Fe+2]

Origin of Product

United States

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